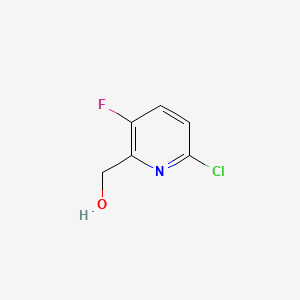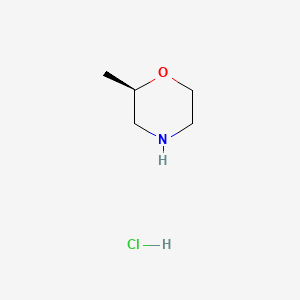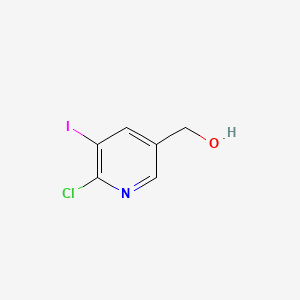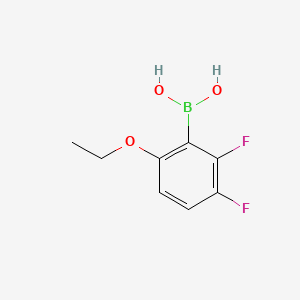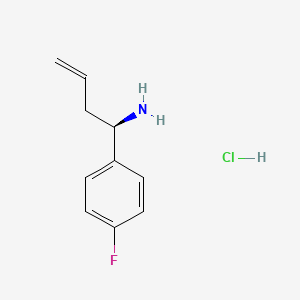
(R)-1-(4-Fluorophenyl)but-3-en-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-1-(4-Fluorophenyl)but-3-en-1-amine hydrochloride, also known by its chemical name 1-Phenyl-2-methyl-3-buten-1-amine hydrochloride, is a synthetic compound used in laboratory experiments for a variety of purposes. It is a white crystalline solid with a molecular weight of 209.7 g/mol and a melting point of approximately 150°C. It is soluble in water and ethanol. This compound has been widely studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
Scientific Research Applications
Enantiomeric Purity and Synthesis
- Synthesis of Enantiomerically Pure Compounds : Research has demonstrated methods for synthesizing enantiomerically pure tert-butyl(methyl)phenylsilanes using (R)-(-)-2-amino-1-butanol, highlighting the compound's role in enantioselective synthesis processes (Jankowski et al., 1999).
- Chiral Resolution and Antimicrobial Activity : Studies on the synthesis and antibacterial activity of fluorous (S)- and (R)-1-phenylethylamines have utilized (R)-1-(4-Fluorophenyl)but-3-en-1-amine hydrochloride derivatives for chiral resolution and as agents in identifying antimicrobial properties (Szabó et al., 2006).
Chemical Properties and Applications
- Chemical Synthesis and Properties : Efficient synthesis of new fluorinated β-amino acid enantiomers through enzyme-catalyzed hydrolysis was explored, showcasing the versatility of fluorinated amines in producing β-amino acids with high enantiomeric excess (Shahmohammadi et al., 2020).
- Enantiomeric Separation and Anticancer Activity : The synthesis, structure, DNA/protein binding, and anticancer activity of half-sandwich cyclometalated Rh(III) and Ir(III) complexes have been studied, indicating the potential of fluorophenyl compounds in the development of new anticancer agents (Mukhopadhyay et al., 2015).
properties
IUPAC Name |
(1R)-1-(4-fluorophenyl)but-3-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c1-2-3-10(12)8-4-6-9(11)7-5-8;/h2,4-7,10H,1,3,12H2;1H/t10-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYCZYDHHPXNIK-HNCPQSOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=C(C=C1)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@H](C1=CC=C(C=C1)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


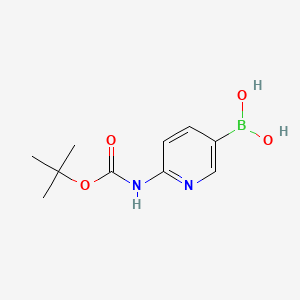
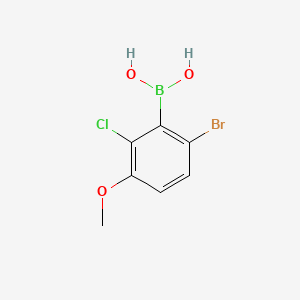

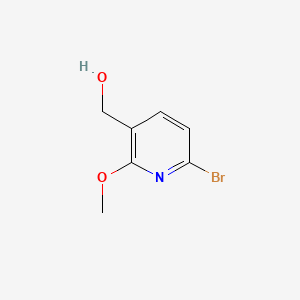
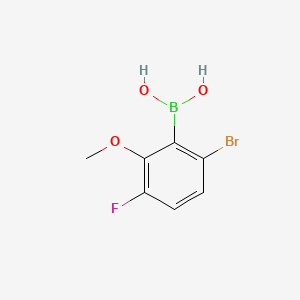
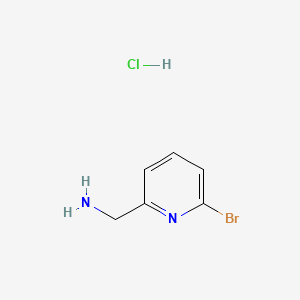
![(6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B591775.png)
